8-bromo-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a purine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Fluorobenzylation: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide.
Methylation: The methyl group is introduced at the 3-position using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-bromo-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted purine derivatives.
Scientific Research Applications
8-bromo-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-bromo-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the bromine atom at the 8-position.
8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the 4-fluorobenzyl group.
8-bromo-7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the fluorine atom in the benzyl group.
Uniqueness
8-bromo-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the combination of bromine, fluorine, and methyl groups on the purine scaffold. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
8-bromo-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN4O2/c1-18-10-9(11(20)17-13(18)21)19(12(14)16-10)6-7-2-4-8(15)5-3-7/h2-5H,6H2,1H3,(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKURPGGUIVEYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.